REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.I[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1.O>C([O-])([O-])=O.[K+].[K+].CC(C)=O.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([OH:1])[CH:7]=2)=[CH:13][CH:14]=1 |f:3.4.5,7.8.9|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetone was removed from the dark brown solution in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (75 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=CC(=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |